N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432250
InChI: InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(23(21)30)26-22(29)14-9-18-7-12-20(13-8-18)34(32,33)27-24(31)25-19-10-5-16(2)6-11-19/h7-8,12-13,16,19H,4-6,9-11,14-15H2,1-3H3,(H,26,29)(H2,25,27,31)
SMILES: CCC1=C(CN(C1=O)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Molecular Formula: C24H34N4O5S
Molecular Weight: 490.6 g/mol

N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide

CAS No.:

Cat. No.: VC13432250

Molecular Formula: C24H34N4O5S

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide -

Specification

Molecular Formula C24H34N4O5S
Molecular Weight 490.6 g/mol
IUPAC Name N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(23(21)30)26-22(29)14-9-18-7-12-20(13-8-18)34(32,33)27-24(31)25-19-10-5-16(2)6-11-19/h7-8,12-13,16,19H,4-6,9-11,14-15H2,1-3H3,(H,26,29)(H2,25,27,31)
Standard InChI Key KQGBFSXJEAOIOE-UHFFFAOYSA-N
SMILES CCC1=C(CN(C1=O)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Canonical SMILES CCC1=C(CN(C1=O)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

Introduction

Chemical Identity and Structural Properties

Glimepiride (CAS No. 93479-97-1) is a white crystalline solid with the molecular formula C₂₄H₃₄N₄O₅S and a molecular weight of 490.62 g/mol . Its IUPAC name reflects its complex structure, which includes a pyrrolidone ring, sulfonylurea linkage, and cyclohexyl moiety. Key physicochemical properties are summarized below:

PropertyValue
Melting Point212.2–214.5°C
Density1.29 ± 0.1 g/cm³
Solubility>10 mg/mL in DMSO
pKa5.10 ± 0.10
BCS ClassificationClass 2 (Low solubility, high permeability)

The compound’s structure enables interaction with pancreatic β-cell ATP-sensitive potassium (KATP) channels, a critical feature of its mechanism of action .

Synthesis and Manufacturing

Glimepiride is synthesized via a multi-step process:

  • Formation of Pyrrolidone Intermediate: Reacting 3-ethyl-4-methyl-2-pyrrolone with 2-phenylethylisocyanate yields 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-2-phenylethyl)-carboxamide .

  • Sulfonation: Treatment with chlorosulfonic acid introduces a sulfonyl chloride group, followed by ammoniation to form the sulfonamide intermediate .

  • Urea Formation: Reaction with trans-4-methylcyclohexyl isocyanate produces glimepiride, which is purified using solvent mixtures (e.g., hydrocarbons, alcohols, ketones) to achieve >99% purity .

Industrial-scale synthesis emphasizes temperature control (26–36°C) and solvent selection to optimize yield and minimize impurities .

Pharmacological Profile

Mechanism of Action

Glimepiride stimulates insulin secretion by binding to SUR1 subunits of pancreatic β-cell KATP channels, inducing membrane depolarization and calcium influx . Unlike older sulfonylureas, it exhibits extrapancreatic effects:

  • PI3K/Akt Pathway Activation: Enhances glucose transporter (GLUT1/4) expression in peripheral tissues .

  • PPARγ Modulation: Improves insulin sensitivity via peroxisome proliferator-activated receptor γ .

Pharmacokinetics

  • Absorption: Bioavailability ≈100%, with peak plasma concentration at 2–3 hours .

  • Metabolism: Hepatic CYP2C9-mediated oxidation to hydroxy and carboxy metabolites .

  • Excretion: 60% renal, 40% fecal .

Clinical Applications

Monotherapy

In a placebo-controlled trial (n=249), glimepiride (1–8 mg/day) reduced:

  • Fasting plasma glucose (FPG) by 46 mg/dL

  • HbA1c by 1.4%

  • Postprandial glucose (PPG) by 72 mg/dL .

Combination Therapy

  • With Metformin: Superior to sitagliptin/metformin in HbA1c reduction (0.42% vs. 0.30%, p=0.001) without significant weight gain .

  • With Insulin: Safely augments glycemic control in insulin-resistant patients .

EventIncidence
Hypoglycemia16%
Headache4–8%
Nausea3–5%

Serious Risks

  • Severe Hypoglycemia: Rare (<1%) but necessitates monitoring in renal impairment .

  • Allergic Reactions: Angioedema and Stevens-Johnson syndrome reported .

Recent Research Developments

Paradoxical Effects in Murine Models

Chronic glimepiride administration in mice induced fasting hyperglycemia and glucose intolerance, reversing upon discontinuation . This contrasts with human outcomes, highlighting species-specific pharmacodynamics.

Novel Formulations

Patent US9616097B2 describes low-dose GCC agonist peptides combined with glimepiride to enhance intestinal glucose absorption .

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